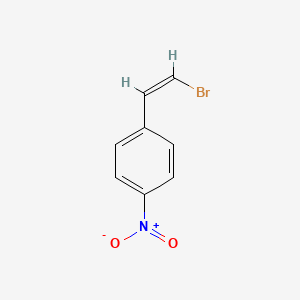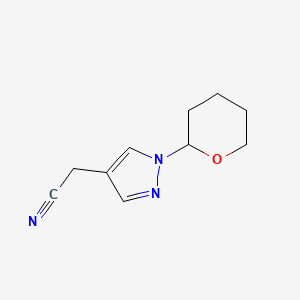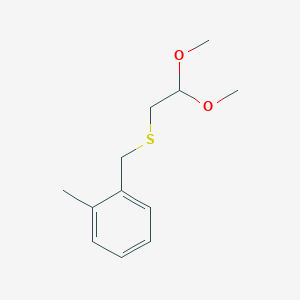
(2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane is an organic compound with the molecular formula C12H18O2S It is characterized by the presence of a sulfane group attached to a 2-methylbenzyl moiety and a 2,2-dimethoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane typically involves the reaction of 2-methylbenzyl chloride with 2,2-dimethoxyethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the sulfane linkage. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted benzyl derivatives.
科学研究应用
(2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The sulfane group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and signal transduction.
相似化合物的比较
Similar Compounds
(2,2-Dimethoxyethyl)benzene: Lacks the sulfane group, making it less reactive in certain chemical reactions.
(2-Methylbenzyl)thiol: Contains a thiol group instead of the dimethoxyethyl group, leading to different reactivity and applications.
(2,2-Dimethoxyethyl)(phenyl)sulfane: Similar structure but with a phenyl group instead of a 2-methylbenzyl group, affecting its chemical properties.
Uniqueness
(2,2-Dimethoxyethyl)(2-methylbenzyl)sulfane is unique due to the combination of the 2,2-dimethoxyethyl and 2-methylbenzyl groups attached to the sulfane moiety
属性
分子式 |
C12H18O2S |
|---|---|
分子量 |
226.34 g/mol |
IUPAC 名称 |
1-(2,2-dimethoxyethylsulfanylmethyl)-2-methylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-10-6-4-5-7-11(10)8-15-9-12(13-2)14-3/h4-7,12H,8-9H2,1-3H3 |
InChI 键 |
MYHNFIHNLPEINV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CSCC(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


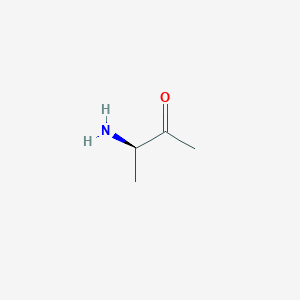
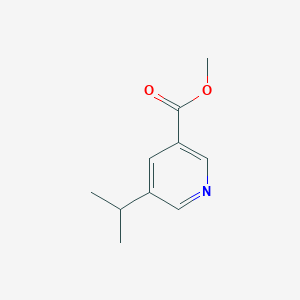
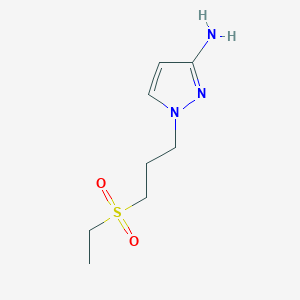

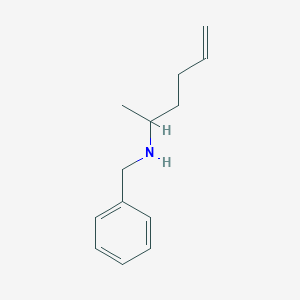
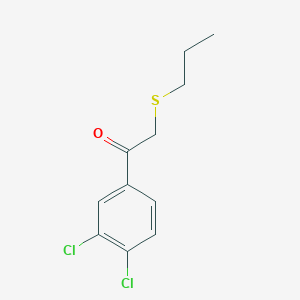
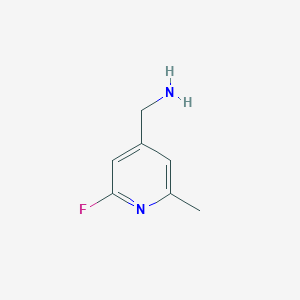
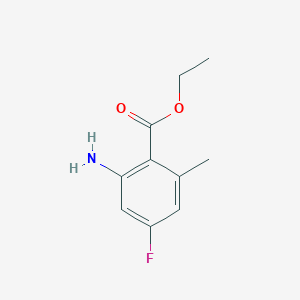
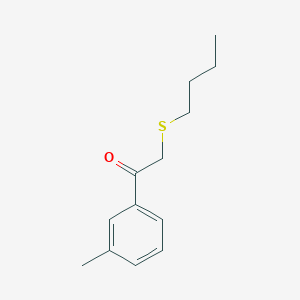
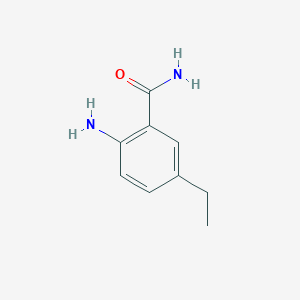
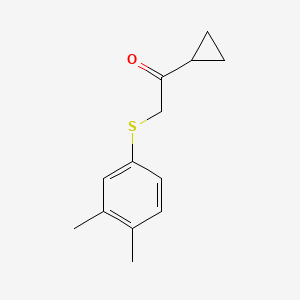
![4,6-Difluoro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13649368.png)
